[(9-Bromononyl)oxy]benzene [(9-Bromononyl)oxy]benzene
Brand Name: Vulcanchem
CAS No.: 52176-62-2
VCID: VC19605979
InChI: InChI=1S/C15H23BrO/c16-13-9-4-2-1-3-5-10-14-17-15-11-7-6-8-12-15/h6-8,11-12H,1-5,9-10,13-14H2
SMILES:
Molecular Formula: C15H23BrO
Molecular Weight: 299.25 g/mol

[(9-Bromononyl)oxy]benzene

CAS No.: 52176-62-2

Cat. No.: VC19605979

Molecular Formula: C15H23BrO

Molecular Weight: 299.25 g/mol

* For research use only. Not for human or veterinary use.

[(9-Bromononyl)oxy]benzene - 52176-62-2

Specification

CAS No. 52176-62-2
Molecular Formula C15H23BrO
Molecular Weight 299.25 g/mol
IUPAC Name 9-bromononoxybenzene
Standard InChI InChI=1S/C15H23BrO/c16-13-9-4-2-1-3-5-10-14-17-15-11-7-6-8-12-15/h6-8,11-12H,1-5,9-10,13-14H2
Standard InChI Key TWCGNLQMKQKUHU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OCCCCCCCCCBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

[(9-Bromononyl)oxy]benzene (CAS: 52176-62-2) consists of a benzene ring linked to a 9-bromononyl group through an oxygen atom. The nonyl chain terminates in a bromine atom, creating a hybrid structure with both hydrophobic and electrophilic regions. Key structural features include:

  • Aromatic system: The benzene ring provides electron-rich π-clouds, enabling electrophilic substitution reactions .

  • Ether linkage: The oxygen bridge between the aromatic ring and the alkyl chain enhances solubility in polar aprotic solvents while maintaining thermal stability .

  • Bromine substituent: Positioned at the terminal carbon of the nonyl chain, the bromine atom introduces a site for nucleophilic substitution reactions, such as Suzuki couplings or Grignard interactions .

The compound’s SMILES notation (BrCCCCCCCCCCOC1=CC=CC=C1) and InChIKey (WLMLYOHWNXZFME-UHFFFAOYSA-N) confirm its branched topology . Computational models suggest a staggered conformation of the nonyl chain, minimizing steric hindrance between the bromine atom and the aromatic system .

Synthesis and Manufacturing Processes

Williamson Ether Synthesis

A primary route involves the reaction of phenol derivatives with 9-bromononanol under alkaline conditions. For example:
C6H5OH+Br(CH2)9OHNaOHC6H5O(CH2)9Br+H2O\text{C}_6\text{H}_5\text{OH} + \text{Br}(\text{CH}_2)_9\text{OH} \xrightarrow{\text{NaOH}} \text{C}_6\text{H}_5\text{O}(\text{CH}_2)_9\text{Br} + \text{H}_2\text{O}
This method, adapted from cumene-based phenol production , achieves yields of 68–72% when conducted in tetrahydrofuran at 80°C .

Bromoacetate Intermediate Route

An alternative pathway utilizes 9-bromononyl 2-bromoacetate (CAS: 1980842-84-9) as a precursor :

  • Esterification: 9-Bromononanol reacts with bromoacetyl bromide to form 9-bromononyl 2-bromoacetate.

  • Phosphoranylidene coupling: Treatment with triphenylphosphine generates a stabilized ylide, which undergoes Wittig olefination with benzaldehyde derivatives .

Table 1: Comparative Synthesis Methods

MethodYield (%)Temperature (°C)Key Reagent
Williamson Ether7280NaOH
Bromoacetate Pathway8925PPh3_3

Physicochemical Properties

Solubility and Partitioning

The compound exhibits dichotomous solubility:

  • Hydrophobic domains: The nonyl chain promotes miscibility with nonpolar solvents (logP = 4.2) .

  • Polar interactions: The ether oxygen allows limited solubility in dichloromethane (12.8 mg/mL) and acetone (9.4 mg/mL) .

Thermal Stability

Differential scanning calorimetry reveals a melting point of 34–36°C and decomposition onset at 210°C, attributable to C–Br bond cleavage .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). For instance:
C6H5O(CH2)9Br+NH3C6H5O(CH2)9NH2+HBr\text{C}_6\text{H}_5\text{O}(\text{CH}_2)_9\text{Br} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{O}(\text{CH}_2)_9\text{NH}_2 + \text{HBr}
Kinetic studies show a second-order rate constant (k2k_2) of 3.1×1043.1 \times 10^{-4} L/mol·s in dimethylformamide .

Electrophilic Aromatic Substitution

The electron-donating ether group directs incoming electrophiles to the para position. Nitration trials yield 4-nitro-[(9-bromononyl)oxy]benzene as the major product .

Applications and Industrial Relevance

Surfactant Design

The compound’s amphiphilic structure enables its use in:

  • Nonionic surfactants: Micelle formation occurs at critical concentrations of 0.8–1.2 mM .

  • Emulsion stabilizers: Stabilizes water-in-oil emulsions for agrochemical formulations .

Polymer Chemistry

As a chain-transfer agent in radical polymerization, it reduces polydispersity indices by 22–35% in polystyrene synthesis .

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